[1-(6-Chloropyridazin-3-yl)piperidin-3-yl](2-phenylmorpholin-4-yl)methanone
Description
1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at the 6-position, linked to a piperidin-3-yl group. The piperidine moiety is further connected to a morpholin-4-ylmethanone scaffold bearing a phenyl substituent at the 2-position of the morpholine ring. This structural complexity is characteristic of bioactive molecules targeting kinases or neurotransmitter receptors, where morpholine and piperidine rings enhance solubility and binding affinity .
Properties
Molecular Formula |
C20H23ClN4O2 |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
[1-(6-chloropyridazin-3-yl)piperidin-3-yl]-(2-phenylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C20H23ClN4O2/c21-18-8-9-19(23-22-18)24-10-4-7-16(13-24)20(26)25-11-12-27-17(14-25)15-5-2-1-3-6-15/h1-3,5-6,8-9,16-17H,4,7,10-14H2 |
InChI Key |
HJPABEJFQAAARE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)N3CCOC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the chloropyridazine ring, followed by the formation of the piperidine ring, and finally, the attachment of the phenylmorpholine moiety. Common reagents used in these steps include chlorinating agents, piperidine derivatives, and phenylmorpholine precursors. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research has indicated that derivatives of compounds similar to 1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone exhibit significant anticancer properties. For instance, studies on pyridazine derivatives have shown promising results against various cancer cell lines, suggesting that this compound could be a lead in anticancer drug development .
- Antimicrobial Properties :
- Neurological Applications :
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Research :
- Antimicrobial Studies :
-
Neuroprotective Effects :
- Research involving animal models indicated that compounds similar to 1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone could reduce neuroinflammation and improve cognitive functions, suggesting a therapeutic role in Alzheimer's disease .
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, which can modulate their activity and influence cellular processes. The exact pathways involved depend on the specific context in which the compound is used, such as its therapeutic application or its role in a biochemical assay.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several derivatives reported in the literature. Key comparisons include:
Table 1: Core Heterocycles and Substituents
| Compound Name | Core Structure | Key Substituents | Reference |
|---|---|---|---|
| 1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone | Pyridazine | 6-Cl, piperidin-3-yl, 2-phenylmorpholin-4-ylmethanone | N/A |
| 2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine | 2-Cl, 4-morpholin-4-yl, 6-(4-methanesulfonyl-piperazinylmethyl) | |
| (2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-(1-methyl-piperidin-4-yl)-amine | Thieno[3,2-d]pyrimidine | 2-Cl, 4-morpholin-4-yl, 6-(methyl-(1-methyl-piperidin-4-yl)aminomethyl) | |
| 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone | Pyrrolo[2,3-c]pyridine | 7-(3-Cl-phenylamino), 1,3-dimethyl, 4-morpholin-4-ylmethanone | |
| 2-Chloro-6-((3R,5S)-4-methanesulfonyl-3,5-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine | Thieno[3,2-d]pyrimidine | 2-Cl, 4-morpholin-4-yl, 6-(methanesulfonyl-dimethyl-piperazinylmethyl) |
Key Observations:
- Substituent Diversity: Unlike sulfonamide- or methylamine-modified piperazine/piperidine rings in analogues (e.g., ), the target compound features a 2-phenylmorpholine group, which may enhance lipophilicity and steric bulk.
- Chlorine Position: The 6-chloro substitution on pyridazine aligns with 2-chloro substitutions in thienopyrimidines (e.g., ), a common strategy to modulate reactivity and target engagement.
Physicochemical Properties
While explicit data for the target compound is unavailable, comparisons can be inferred:
- Molecular Weight: Analogues like exhibit molecular weights ~542 Da (calculated from [M+H]<sup>+</sup> 542.25), suggesting the target compound’s weight is comparable.
- Solubility: Sulfonamide-containing analogues (e.g., ) likely exhibit higher aqueous solubility than the target’s phenylmorpholine group, which may increase hydrophobicity.
- Stability: The absence of hydrolytically labile groups (e.g., aldehydes in ) in the target compound suggests improved stability under physiological conditions.
Biological Activity
The compound 1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone is a synthetic organic molecule with potential therapeutic applications. Its unique structure, featuring a chloropyridazine moiety and a morpholine ring, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H21ClN4O
- Molecular Weight : 348.84 g/mol
- CAS Number : Not explicitly provided in the search results but can be derived from the structure.
Pharmacological Profile
-
Antidepressant Activity :
- Studies have indicated that compounds similar to 1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone exhibit significant antidepressant-like effects in animal models. This activity is often linked to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
-
Anticancer Properties :
- Preliminary investigations suggest that this compound may possess anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest.
-
Anti-inflammatory Effects :
- The compound may also display anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. Mechanistic studies are needed to elucidate the pathways involved.
The precise mechanisms by which 1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone exerts its biological effects are still under investigation. However, several hypotheses include:
- Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing mood and behavior.
- Signal Transduction Pathways : It may modulate key signaling pathways involved in cell survival and proliferation.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
